1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
Description
1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isobutyl group at position 3 and a methylamine moiety at position 3. Its molecular formula is C₉H₁₇N₃O (free base) or C₉H₁₈ClN₃O (hydrochloride salt, molecular weight 205.69) . The compound is stored under inert conditions at 2–8°C, reflecting its sensitivity to environmental degradation .
Properties
IUPAC Name |
N-methyl-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)4-7-10-8(5-9-3)12-11-7/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVYRKZJCRULMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-isobutyl-1,2,4-oxadiazole with N-methylmethanamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Chemical Reactions Analysis
1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Positional isomerism (e.g., 3- vs. 5-isobutyl substitution) alters electronic distribution and steric effects, impacting receptor binding .
- Hydrochloride salts (e.g., CAS 1185075-85-7) improve aqueous solubility for in vivo studies compared to free bases .
- Aromatic substituents (e.g., benzyl, pyridinyl) enhance target affinity but may reduce metabolic stability .
Pharmacological Activity
- Kappa-Opioid Receptor Antagonism: Derivatives like 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine (INN: Navacaprant) utilize the oxadiazole ring for hydrogen bonding with receptor residues .
- Anticancer Potential: Compounds with heteroaryl substitutions (e.g., 6-methoxypyridin-3-yl) show inhibitory activity against kinases via π-π interactions .
- Neuroactive Applications : The methylamine side chain in this compound is critical for blood-brain barrier penetration in CNS drug candidates .
Biological Activity
1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as its hydrochloride salt, is a compound characterized by a unique oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole moiety is often associated with diverse biological effects, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The empirical formula of this compound is , with a molecular weight of approximately 169.23 g/mol. The compound can also be represented in its hydrochloride form as with a molecular weight of about 205.69 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring allows for hydrogen bonding and other interactions that can modulate enzyme activities. Notably, derivatives of oxadiazoles have been shown to inhibit enzymes involved in cancer cell proliferation, indicating potential anticancer properties.
Enzyme Inhibition
Research has indicated that this compound may act as an enzyme inhibitor. This inhibition can disrupt various metabolic pathways critical for cell survival and proliferation. For example, studies have shown that certain oxadiazole derivatives inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Oxadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that these compounds can effectively reduce the viability of various cancer cell lines.
Neuroprotective Effects
Preliminary studies suggest that compounds with oxadiazole structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of this compound to modulate oxidative stress markers could lead to therapeutic applications.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Oxadiazole Derivatives in Cancer Treatment : A study evaluated various oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that specific substitutions on the oxadiazole ring enhanced anticancer activity compared to unsubstituted analogs.
- Inhibition of COX Enzymes : Research highlighted the efficacy of oxadiazole-containing compounds in inhibiting COX enzymes, which are critical in inflammation and pain pathways. This inhibition was linked to reduced inflammatory responses in animal models.
- Neuroprotection : A study on neuroprotective agents found that certain oxadiazole derivatives improved cognitive function and reduced neuronal death in models of Alzheimer's disease.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of selected related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Methyl-1,2,4-oxadiazole | Methyl group at position 5 | Exhibits different biological activities compared to isobutyl derivatives |
| 5-Methyl-1,2,4-oxadiazol | Methyl substitution at position 5 | Known for applications in high-energy materials |
| 3-Ethyl-1,2,4-oxadiazol | Ethyl group at position 3 | Displays distinct lipophilicity affecting membrane permeability |
| N-Methyl-N-(3-methyl-1,2,4-oxadiazol)ethanamine | Methylated amine derivative | Potentially alters pharmacokinetic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
